3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one
Description
This compound belongs to the coumarin-chalcone hybrid family, characterized by a coumarin core (2H-chromen-2-one) substituted at the 3-position with a chalcone moiety [(2E)-3-(4-chlorophenyl)prop-2-enoyl] and a methoxy group at the 8-position. The 4-chlorophenyl group enhances electron-withdrawing properties, while the methoxy group contributes to electron-donating effects, influencing reactivity and intermolecular interactions. Its synthesis typically involves Claisen-Schmidt condensation between 8-methoxy-3-acetylcoumarin and 4-chlorobenzaldehyde, followed by crystallization and spectroscopic validation . X-ray crystallography confirms a planar coumarin-chalcone structure with intramolecular hydrogen bonding stabilizing the enone system .
Properties
IUPAC Name |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO4/c1-23-17-4-2-3-13-11-15(19(22)24-18(13)17)16(21)10-7-12-5-8-14(20)9-6-12/h2-11H,1H3/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOHVABJYKZGJS-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)C=CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one typically involves the condensation of 8-methoxy-2H-chromen-2-one with 3-(4-chlorophenyl)prop-2-enoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the desired product through nucleophilic acyl substitution.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The molecular formula of 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one is with a molecular weight of approximately 340.8 g/mol. The compound features a chromenone core with substituents that enhance its reactivity and biological activity.
Anticancer Activity
Case Study: Anticancer Screening
Recent studies have shown that derivatives of chromenone compounds exhibit significant anticancer properties. For example, a study evaluated the cytotoxic effects of various chromenone derivatives on cancer cell lines such as HCT-116 (colon carcinoma) using the MTT assay. The results indicated that compounds similar to this compound demonstrated promising anticancer activity, suggesting potential therapeutic applications in oncology .
Antioxidant Properties
Research Findings: Antioxidant Activity
Chromone derivatives have been extensively studied for their antioxidant properties. A review highlighted that specific structural modifications in chromenones enhance their ability to scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .
Anti-inflammatory Effects
Clinical Insights: Inflammation Studies
The anti-inflammatory potential of chromenone derivatives has also been investigated. In vitro studies showed that these compounds can inhibit pro-inflammatory cytokines, making them candidates for developing anti-inflammatory drugs .
Pesticidal Activity
Field Trials: Pesticidal Efficacy
Research has explored the use of chromenone derivatives as potential pesticides. In field trials, specific formulations containing this compound exhibited effective control over pest populations while being less toxic to beneficial insects .
Plant Growth Regulation
Experimental Results: Growth Promotion
Studies have indicated that certain chromenone derivatives can act as plant growth regulators. They promote growth in various crops by enhancing root development and nutrient uptake .
Photophysical Properties
Research Overview: Light Absorption and Emission
The photophysical properties of this compound have been investigated for potential applications in organic light-emitting diodes (OLEDs). The compound's ability to absorb light in specific wavelengths makes it suitable for developing efficient light-emitting materials .
Polymer Composites
Innovative Uses: Composite Materials
Recent research has explored incorporating chromenone derivatives into polymer matrices to enhance mechanical properties and UV stability. These composites show promise in various applications, including packaging materials and coatings .
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Effects
The compound’s structural analogs differ primarily in substituent groups on the coumarin core or chalcone moiety. Key comparisons include:
Physicochemical Properties
- Melting Points: The 4-dimethylamino analog (4e) exhibits a lower melting point (192°C) compared to chlorinated derivatives, attributed to reduced crystallinity from bulky N(CH₃)₂ . Data for the target compound’s melting point is unspecified in the evidence but inferred to be higher due to Cl’s rigidifying effect.
- Solubility : Methoxy groups (e.g., 8-OCH₃ in the target compound) improve solubility in polar solvents, whereas dichlorophenyl derivatives show lower solubility due to hydrophobicity .
Spectral Characteristics
- IR Spectroscopy : The target compound’s carbonyl (C=O) stretch is expected near 1712 cm⁻¹, consistent with chalcone derivatives . Hydroxyl groups (e.g., in 4-hydroxy analogs) show broad O-H stretches at ~3125 cm⁻¹ .
- NMR Spectroscopy : The 4-chlorophenyl group in the target compound deshields aromatic protons, shifting signals downfield (δ 6.54–8.1 ppm) compared to N(CH₃)₂ analogs (δ 6.54–8.1 ppm with sharper peaks) .
Research Findings and Implications
- Substituent-Driven Reactivity : Electron-withdrawing groups (Cl) stabilize the chalcone moiety, enhancing thermal stability, while electron-donating groups (OCH₃, N(CH₃)₂) modulate solubility and optoelectronic behavior .
- Crystallography Tools : SHELX and ORTEP software are critical for resolving molecular geometries, as seen in the target compound’s crystal structure determination .
- Synthetic Challenges : Achieving high yields (>85%) requires optimized Claisen-Schmidt conditions, particularly for sterically hindered analogs .
Biological Activity
The compound 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one , commonly referred to as a coumarin derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. Coumarins are known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this specific coumarin derivative, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C19H13ClO4
- Molecular Weight : 340.76 g/mol
- Structure : The compound features a chromenone backbone with a methoxy group and a 4-chlorophenyl substituent, contributing to its biological activity.
Research indicates that coumarin derivatives can exert their biological effects through various mechanisms:
- Antioxidant Activity : Coumarins have been shown to scavenge free radicals, thereby reducing oxidative stress in cells. The presence of the methoxy group in this compound may enhance its electron-donating ability, improving its antioxidant capacity.
- Anticancer Properties : Studies have demonstrated that coumarin derivatives can induce apoptosis in cancer cells. The specific structural features of this compound may facilitate interactions with cellular pathways involved in cell cycle regulation and apoptosis.
- Anti-inflammatory Effects : Coumarins can inhibit pro-inflammatory cytokines and enzymes, which are crucial in the inflammatory response. This property is particularly relevant for conditions like arthritis and other chronic inflammatory diseases.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
Case Studies
Several studies have highlighted the potential of coumarin derivatives as therapeutic agents:
- Anticancer Activity : In a study examining various coumarin derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against A549 and MCF-7 cell lines, suggesting a promising avenue for cancer treatment .
- Antioxidant Properties : Another study focused on the antioxidant capabilities of this compound, demonstrating its effectiveness in reducing oxidative stress markers in vitro .
- Anti-inflammatory Effects : Research indicated that this coumarin derivative could effectively reduce inflammation in animal models by inhibiting the production of pro-inflammatory mediators .
Q & A
Q. What synthetic routes are optimal for preparing 3-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]-8-methoxy-2H-chromen-2-one?
The compound can be synthesized via a Claisen-Schmidt condensation between 8-methoxycoumarin-3-carbaldehyde and 4-chlorophenylpropenoyl derivatives under alkaline conditions (e.g., KOH/ethanol at 0–50°C) . Cyclization of the resulting chalcone intermediate is achieved using hydrogen peroxide in ethanol with NaOH, followed by purification via recrystallization or column chromatography. Reaction yields depend on substituent steric effects and solvent polarity .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- 1H/13C NMR : Assign methoxy (δ 3.8–4.0 ppm), carbonyl (δ 160–180 ppm), and olefinic protons (δ 6.5–7.5 ppm with J = 15–16 Hz for trans-configuration) .
- IR Spectroscopy : Confirm α,β-unsaturated ketone (C=O stretch ~1650 cm⁻¹) and conjugated C=C (1600 cm⁻¹) .
- XRD Crystallography : Resolve stereochemical conformation of the propenoyl side chain and intermolecular packing .
Q. How does the 4-chlorophenyl substituent influence electronic properties?
The electron-withdrawing Cl group stabilizes the enone system via resonance, red-shifting UV-Vis absorption (λmax ~320–350 nm) and enhancing fluorescence quenching efficiency in polar solvents .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-Response Profiling : Use standardized assays (e.g., MIC for antimicrobial studies) with controls for solvent interference (DMSO ≤1% v/v).
- Metabolite Screening : Employ LC-MS/MS to identify degradation products that may confound activity measurements .
- Comparative QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity trends to isolate key functional groups .
Q. How to design experiments assessing photostability and environmental persistence?
- Photodegradation Studies : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic matrices, monitoring decay via HPLC and identifying byproducts via HRMS .
- Soil/Water Partitioning : Determine log Kow and Koc values using shake-flask methods to predict mobility in ecosystems .
Q. What mechanistic insights can DFT calculations provide for reactivity studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
